4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine
Overview
Description
AZD3839 is a novel inhibitor of BACE1 with IC50 value of 4.8μM
Scientific Research Applications
Metabolic Pathways and Biotransformation
4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, as a part of β-secretase inhibitors, has been explored for its biotransformation. The compound shows extensive metabolism with over 90% excretion in feces after intravenous administration in rats. Notably, a unique metabolic pathway was identified involving a ring-opening reaction followed by elimination of a carbon atom and a ring closure to form an imidazole ring, a pathway not anticipated from in vitro data (Lindgren et al., 2013).
Synthesis and Derivative Creation
The compound's structure has been involved in the synthesis of various derivatives. For example, reaction with 5-bromo-1,1,1-trichloro(fluoro)-4-methoxy-alk-3-en-2-ones leads to specific pyrimidin-2-ones, which are then reacted further to create a series of novel compounds (Zanatta et al., 2005).
Antimicrobial Activity
Pyrimidine salts, including derivatives of this compound, have been synthesized and tested for antibacterial and antifungal activities. Certain compounds demonstrated notable inhibition towards various microbial activities, indicating potential for antimicrobial applications (Mallikarjunaswamy et al., 2013).
Pesticidal Activities
The compound's structure has been incorporated in the design of novel pesticides. Derivatives have shown excellent insecticidal and fungicidal activities against various pests, with some compounds exhibiting broad-spectrum activity. This suggests its potential utility in developing new pesticides with novel modes of action (Liu et al., 2021).
Antifungal Applications
Pyrimidine derivatives containing an amide moiety, including those related to this compound, have shown significant antifungal activities against various fungi. This indicates the potential use of these derivatives in antifungal applications (Wu et al., 2021).
Properties
IUPAC Name |
7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBADHCKFUMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)(F)F)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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